molecular formula C13H13Cl2N B11859148 4,7-Dichloro-3-isopropyl-2-methylquinoline

4,7-Dichloro-3-isopropyl-2-methylquinoline

Cat. No.: B11859148
M. Wt: 254.15 g/mol
InChI Key: MWUFFWHUWWGUDJ-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-isopropyl-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C13H13Cl2N. This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions, an isopropyl group at the 3 position, and a methyl group at the 2 position on the quinoline ring. It is primarily used in pharmaceutical research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-3-isopropyl-2-methylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted quinolines with various functional groups replacing the chlorine atoms.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

4,7-Dichloro-3-isopropyl-2-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Uniqueness: 4,7-Dichloro-3-isopropyl-2-methylquinoline is unique due to the presence of both chlorine atoms and alkyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in pharmaceutical research .

Properties

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

4,7-dichloro-2-methyl-3-propan-2-ylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-6-9(14)4-5-10(11)13(12)15/h4-7H,1-3H3

InChI Key

MWUFFWHUWWGUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC(=CC2=N1)Cl)Cl)C(C)C

Origin of Product

United States

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